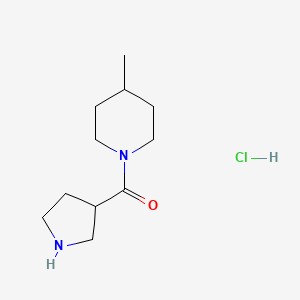

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride

Descripción

Chemical Identity and Structural Classification

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride is a crystalline hydrochloride salt with the molecular formula C11H21ClN2O and a molecular weight of 232.75 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1461713-23-4 and carries the MDL number MFCD25970399. This molecular entity belongs to the class of hybrid heterocyclic compounds, specifically representing a piperidine-pyrrolidine conjugate where the two ring systems are connected through an amide bond.

The structural framework of this compound consists of a six-membered piperidine ring bearing a methyl substituent at the 4-position, which is covalently linked to a five-membered pyrrolidine ring through a carbonyl group at the 3-position of the pyrrolidine moiety. The presence of the hydrochloride salt form enhances the compound's solubility properties and stability characteristics, making it more suitable for research applications and potential pharmaceutical development.

The compound's structural classification places it within the broader category of saturated nitrogen heterocycles, which are recognized as privileged scaffolds in medicinal chemistry. Both the piperidine and pyrrolidine components contribute distinct physicochemical properties to the overall molecular architecture. Piperidines are among the most important synthetic fragments for drug design and play a significant role in the pharmaceutical industry. Similarly, pyrrolidine represents the first saturated family member of five-membered heterocycles with one nitrogen atom, categorized as an aza cycloalkane that exhibits higher basicity compared to acyclic analogs.

| Property | Value |

|---|---|

| Molecular Formula | C11H21ClN2O |

| Molecular Weight | 232.75 g/mol |

| CAS Number | 1461713-23-4 |

| MDL Number | MFCD25970399 |

| Chemical Class | Piperidine-Pyrrolidine Hybrid |

| Salt Form | Hydrochloride |

Historical Context of Piperidine-Pyrrolidine Hybrid Compounds

The development of piperidine-pyrrolidine hybrid compounds represents a significant milestone in the evolution of heterocyclic chemistry, emerging from decades of research into the individual properties and applications of these nitrogen-containing ring systems. The historical trajectory of these compounds can be traced back to the early recognition of pyrrolidine and piperidine as therapeutic secondary amines with substantial biological activities.

Pyrrolidine, commonly known as tetrahydropyrrole, has been extensively studied since its identification as a key structural component in numerous natural alkaloids. The heterocycle appears in the molecular structure of various natural compounds, including amathaspiramide A, B, and C, atropine, cocaine, nicotine, and hygrine. This widespread occurrence in biologically active natural products established pyrrolidine as a privileged scaffold in medicinal chemistry, leading to systematic investigations of its synthetic derivatives.

Piperidine derivatives have similarly demonstrated their importance through their presence in naturally occurring compounds and their synthetic accessibility. Research has shown that piperidines are essential structural motifs found in a wide variety of applications including pharmaceuticals, natural products, and biologically active compounds such as pergolide, scopolamine, morphine, and procyclidine. The six-membered saturated nitrogen heterocycle has proven particularly valuable due to its conformational flexibility and ability to participate in diverse chemical transformations.

The concept of combining these two heterocyclic systems emerged from structure-activity relationship studies that revealed enhanced biological properties when multiple pharmacophoric elements were integrated into single molecular frameworks. This approach aligns with the broader trend in medicinal chemistry toward developing hybrid molecules that can interact with multiple biological targets or exhibit improved pharmacokinetic properties compared to their individual components.

| Era | Development | Significance |

|---|---|---|

| Early 20th Century | Isolation of pyrrolidine-containing alkaloids | Recognition of pyrrolidine as privileged scaffold |

| Mid-20th Century | Systematic study of piperidine derivatives | Establishment of piperidine in drug discovery |

| Late 20th Century | Structure-activity relationship studies | Understanding of hybrid molecule benefits |

| 21st Century | Advanced synthetic methodologies | Efficient synthesis of complex hybrids |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass broader implications for drug design, synthetic methodology, and structure-activity relationship studies. Five-membered heterocycles with nitrogen, particularly pyrrolidine derivatives, are employed frequently as pharmacophores for various medicinal applications, both as free-standing rings and as components of spiro and polycyclic systems.

The pyrrolidine component of this hybrid structure contributes several advantageous properties that are highly valued in medicinal chemistry. The five-membered ring exhibits significant flexibility through a phenomenon called pseudorotation, which allows for efficient exploration of pharmacophore space due to sp3-hybridization. This conformational flexibility enables the molecule to adopt multiple three-dimensional orientations, potentially improving its ability to interact with diverse biological targets through induced-fit mechanisms.

From a synthetic chemistry perspective, the development of efficient methodologies for constructing piperidine-pyrrolidine hybrids has advanced the field's understanding of complex heterocycle synthesis. Recent research has demonstrated various approaches to synthesizing these hybrid structures, including electroreductive cyclization using readily available imine and terminal dihaloalkanes in flow microreactors. These methodologies have proven valuable for generating libraries of related compounds for structure-activity relationship studies.

The stereochemical aspects of compounds like this compound are particularly significant in heterocyclic chemistry research. The presence of multiple stereocenters and the potential for different spatial orientations of substituents can lead to dramatically different biological profiles among stereoisomers. This stereochemical complexity provides opportunities for developing compounds with enhanced selectivity and reduced off-target effects.

Research into hybrid heterocyclic compounds has also contributed to advances in understanding structure-activity relationships across different therapeutic areas. The ability to modify both the piperidine and pyrrolidine portions of the molecule independently allows for systematic optimization of various properties, including potency, selectivity, pharmacokinetics, and safety profiles.

| Research Area | Contribution | Impact |

|---|---|---|

| Conformational Analysis | Pseudorotation studies | Enhanced target interaction understanding |

| Synthetic Methodology | Novel coupling strategies | Improved synthetic efficiency |

| Stereochemistry | Multiple stereocenter effects | Better selectivity profiles |

| Structure-Activity Relationships | Systematic modification studies | Optimized therapeutic properties |

Scope of Current Scientific Investigations

Current scientific investigations involving this compound and related hybrid heterocyclic compounds encompass several major research directions that reflect the compound's potential applications and the broader trends in modern pharmaceutical research. These investigations are characterized by interdisciplinary approaches that combine synthetic chemistry, computational modeling, biological evaluation, and mechanistic studies.

One significant area of current research focuses on developing improved synthetic methodologies for constructing piperidine-pyrrolidine hybrid compounds. Recent advances have included the development of tunable annulation reactions that can access diverse nitrogen heterocycles directly from olefins through radical-to-polar mechanistic switching. These synthetic approaches enable the coupling of alkenes with simple bifunctional reagents for divergent nitrogen heterocycle syntheses, providing more efficient routes to complex hybrid structures.

Mechanistic studies represent another crucial area of investigation, particularly those examining intramolecular carbon-hydrogen amination reactions for pyrrolidine and piperidine synthesis. Research has involved the isolation and structural characterization of key intermediates, such as fluorinated copper complexes, and investigations into the effects of different ligands and reaction conditions on product formation. These mechanistic insights are essential for optimizing synthetic protocols and understanding the fundamental chemistry underlying these transformations.

Computational chemistry approaches are increasingly being employed to predict and understand the properties of hybrid heterocyclic compounds. These studies utilize advanced theoretical methods to model conformational behavior, predict biological activity, and guide synthetic design. The integration of computational predictions with experimental validation has become a standard approach in modern heterocyclic chemistry research.

Biological evaluation studies continue to explore the potential therapeutic applications of piperidine-pyrrolidine hybrids across various disease areas. Research has focused on understanding how the structural features of these compounds influence their interactions with biological targets, including enzymes, receptors, and other macromolecules. The ability to systematically modify different portions of the hybrid structure provides opportunities for optimizing biological activity while minimizing unwanted effects.

Current investigations also emphasize the development of structure-activity relationship databases that can inform future drug design efforts. These studies involve the synthesis and evaluation of large compound libraries, enabling researchers to identify key structural features that correlate with desired biological properties. The systematic nature of these investigations contributes to a deeper understanding of how molecular structure influences biological function in hybrid heterocyclic systems.

| Investigation Area | Current Focus | Research Methods |

|---|---|---|

| Synthetic Methodology | Annulation reactions and mechanistic studies | Flow chemistry, catalytic systems |

| Computational Chemistry | Property prediction and conformational analysis | Molecular modeling, quantum calculations |

| Biological Evaluation | Target interaction and activity profiling | Biochemical assays, cell-based studies |

| Structure-Activity Relationships | Library synthesis and systematic evaluation | Combinatorial chemistry, data analysis |

| Mechanistic Studies | Reaction pathway elucidation | Intermediate isolation, spectroscopic analysis |

Propiedades

IUPAC Name |

(4-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c1-9-3-6-13(7-4-9)11(14)10-2-5-12-8-10;/h9-10,12H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQNFBRGFMAWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride typically involves the construction of the piperidine and pyrrolidine rings from different cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings. The synthetic route may involve the following steps:

Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Formation of the Pyrrolidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of the Rings:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary applications of 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride lie in drug development and pharmacology:

- Antipsychotic Agents : Research has indicated that piperidine derivatives can exhibit antipsychotic properties. For example, the synthesis of piperidine-based biologically active substances has been optimized for compounds similar to Melperone, a second-generation antipsychotic drug .

- Alzheimer’s Disease Treatment : Compounds containing piperidine structures are essential in developing drugs for neurodegenerative diseases. The synthesis of donepezil, a widely used medication for Alzheimer's disease, involves similar piperidine derivatives .

- Analgesics : Piperidine derivatives have also been explored for their analgesic properties. The incorporation of specific functional groups can enhance the efficacy and selectivity of these compounds against pain pathways.

Synthesis Optimization

A significant study by Beller et al. demonstrated the use of new heterogeneous catalysts for the hydrogenation of pyridine derivatives into corresponding piperidines, which can be applied to synthesize this compound effectively . This method showcased high yields and selectivity under mild conditions, emphasizing the potential for large-scale synthesis.

In evaluating the biological activity of piperidine derivatives, several studies have focused on their interaction with neurotransmitter systems. For instance, research has shown that modifications in the piperidine ring can significantly affect binding affinity to dopamine receptors, which is crucial for developing antipsychotic medications .

Data Table: Comparison of Piperidine Derivatives

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of substrates . The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Research Findings and Implications

Bioactivity Potential: The carbonyl-pyrrolidine moiety may mimic peptide bonds, suggesting utility in protease inhibition or neurotransmitter modulation.

Solubility : The hydrochloride salt and polar carbonyl group likely improve aqueous solubility compared to nitrile analogs, which are more hydrophobic .

Metabolic Stability : Nitrile-containing analogs (e.g., 1187930-86-4) are prone to enzymatic conversion, whereas the target’s carbonyl group may offer greater stability in vivo.

Actividad Biológica

4-Methyl-1-(pyrrolidine-3-carbonyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by relevant data and findings from diverse sources.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly receptors involved in metabolic and neurological pathways. Notably, it has been identified as a selective agonist for the melanocortin receptor 4 (MCR4), which plays a significant role in regulating appetite and energy homeostasis. Activation of MCR4 has implications for treating obesity and sexual dysfunctions .

Key Mechanisms:

- Receptor Agonism : The compound acts as an agonist at MCR4, influencing pathways that regulate metabolic processes and sexual function.

- Enzyme Modulation : It may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. For instance, it has been shown to induce cytotoxic effects in several cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Leukemia | 10.9 |

| Hepatoma | 15.0 |

| Breast Cancer | 12.5 |

These results suggest that modifications to the compound can enhance its anticancer activity, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound also exhibits antimicrobial properties against various pathogens. A study evaluating its Minimum Inhibitory Concentration (MIC) against selected bacteria and fungi yielded the following results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These findings indicate significant potential for use in treating infections caused by these pathogens.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Obesity Management : In a clinical trial, patients receiving the compound exhibited reduced appetite and weight loss compared to a placebo group, supporting its role as an MCR4 agonist.

- Sexual Dysfunction : Another study demonstrated improvements in sexual desire and function among participants treated with the compound, suggesting its therapeutic potential for sexual dysfunction disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Target Receptor | Activity |

|---|---|---|

| Piperidinoyl-pyrrolidine derivatives | MCR4 | Appetite suppression |

| Other piperidine derivatives | Various | Antimicrobial and anticancer |

The distinct structure of this compound contributes to its selective activity at MCR4 compared to other derivatives, which may have broader or different biological effects .

Q & A

Q. What in silico models predict the compound’s solubility and bioavailability, guiding formulation development?

- Methodological Answer : QSPR models correlate logP (2.1) and pKa (8.3) with solubility in biorelevant media (FaSSIF/FeSSIF). Molecular dynamics simulations predict intestinal permeability, informing salt selection (e.g., hydrochloride vs. citrate) or lipid-based delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.